molecular formula C14H9BrN2S B15227608 6-Bromo-2-phenylquinazoline-4(3H)-thione

6-Bromo-2-phenylquinazoline-4(3H)-thione

Cat. No.: B15227608
M. Wt: 317.21 g/mol
InChI Key: MPQVNCZRQOTUDJ-UHFFFAOYSA-N
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Description

6-Bromo-2-phenylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a thione group in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenylquinazoline-4(3H)-thione typically involves the reaction of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with various reagents. One common method is the fusion of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone to form an intermediate compound, which is then reacted with aromatic aldehydes and ammonium acetate to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenylquinazoline-4(3H)-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

  • Aromatic aldehydes
  • Ammonium acetate
  • Ethyl cyanoacetate
  • Malononitrile
  • Hydrazines
  • Urea or thiourea

The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or acetic acid .

Major Products Formed

The major products formed from the reactions of this compound include various quinazoline derivatives, such as:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to exhibit enzyme inhibitory activity, which can be attributed to its ability to bind to the active sites of enzymes and interfere with their function. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Bromo-2-phenylquinazoline-4(3H)-thione include:

  • 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one
  • 6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone
  • 2(1H)-pyridone derivatives
  • 2(1H)-iminopyridine derivatives
  • 2-aminopyrans
  • Pyrazoline derivatives
  • Pyrimidones or pyrimidinethiones .

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of a bromine atom and a thione group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H9BrN2S

Molecular Weight

317.21 g/mol

IUPAC Name

6-bromo-2-phenyl-1H-quinazoline-4-thione

InChI

InChI=1S/C14H9BrN2S/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)

InChI Key

MPQVNCZRQOTUDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)C=CC(=C3)Br

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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